molecular formula C4H7ClF3NO B2442690 3-Amino-1,1,1-trifluorobutan-2-one hydrochloride CAS No. 191981-64-3

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride

Cat. No. B2442690
CAS RN: 191981-64-3
M. Wt: 177.55
InChI Key: SXDWHORMIVRFLQ-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride (3ATF) is an organic compound that has become increasingly popular in recent years. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and other scientific disciplines. It is a colorless, hygroscopic solid that is soluble in water and organic solvents. 3ATF has a pKa of 5.2 and is anhydrous at room temperature. It is a strong base that is used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride is utilized in the synthesis of valuable fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are achieved through a series of reactions starting from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the compound's role in producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).

Condensation Reactions

It is involved in condensation reactions with formaldehyde and esters of natural α-amino acids to produce chiral hexahydropyrimidines and new chiral tetrahydropyrimidinium salts, showing its versatility in creating complex heterocycles containing trifluoroacetate anions (Gibadullina et al., 2017).

Large-scale Asymmetric Synthesis

A method for the large-scale asymmetric synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid has been developed, demonstrating the compound's importance in drug design as a bioisostere of the leucine moiety. This method is practical for the preparation of over 300 g of target compounds, highlighting its scalability and applicability in medicinal chemistry (Han et al., 2019).

Synthesis of Novel Azoles

The compound is used in the synthesis of novel 3-amino-5-trifluoromethylazoles, showing its utility in obtaining N-(Azol-3-yl)amines through cyclocondensation reactions. This illustrates its role in synthesizing compounds with potential pharmacological activities (Martins et al., 2006).

Preparation of Trifluoroacetylketene O,N-acetals

It serves as a precursor in the preparation of new trifluoroacetylketene O,N-acetals and trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles. These compounds are obtained through reactions with S,S-dimethyl- and S-methyl-S-phenyl-sulfoximide, leading to the synthesis of novel heterocyclic compounds (Bonacorso et al., 2009).

properties

IUPAC Name

3-amino-1,1,1-trifluorobutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO.ClH/c1-2(8)3(9)4(5,6)7;/h2H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDWHORMIVRFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride

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